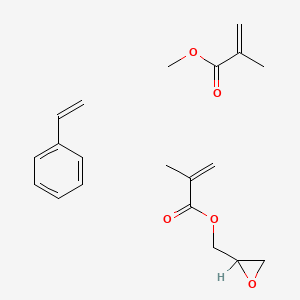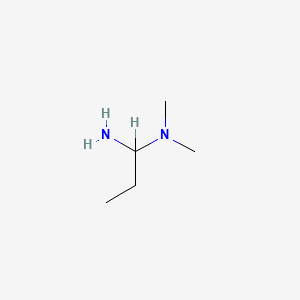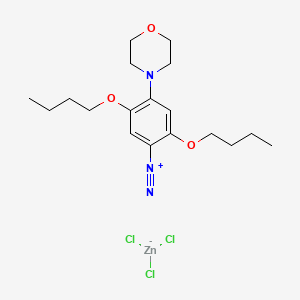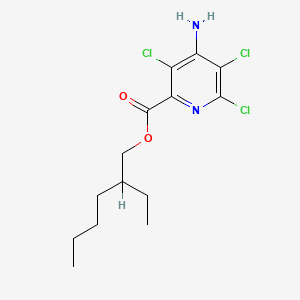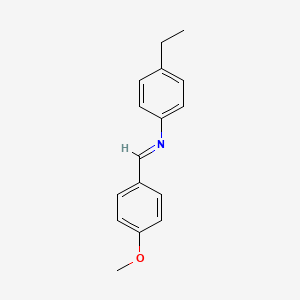
p-メトキシベンジリデン p-エチルアニリン
説明
p-Methoxybenzylidene p-ethylaniline is an organic compound with the molecular formula C₁₆H₁₇NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the para position and an ethyl group at the para position of the benzylidene moiety. This compound is known for its liquid crystalline properties and is often used in the development of liquid crystal displays.
科学的研究の応用
p-Methoxybenzylidene p-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of liquid crystalline phases and their behavior under different conditions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: It is used in the development of liquid crystal displays and other optoelectronic devices.
作用機序
Target of Action
p-Methoxybenzylidene p-ethylaniline (MBEA) is a low-molar-mass liquid crystal . It primarily targets the Adenylation domains (A-domains) , which are responsible for the selective incorporation of carboxylic acid substrates in the biosynthesis of nonribosomal peptides and related natural products .
Mode of Action
The A-domain transfers an acyl substrate onto its cognate carrier protein (CP). The proper interactions between an A-domain and the cognate CP are important for functional substrate transfer . MBEA, being a liquid crystal, has a well-defined degree of order . This order parameter describes the fluctuation of the molecular axis from the direction of preferential orientation of the molecule .
Biochemical Pathways
It is known that the a-domains, which mbea targets, play a crucial role in the biosynthesis of nonribosomal peptides . These peptides are a major family of natural products, which have a broad range of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 2393123 , which could influence its absorption and distribution in the body.
Result of Action
The primary result of MBEA’s action is the stabilization of the transient interactions between an A-domain and a CP, which is crucial for the functional substrate transfer . This can potentially influence the biosynthesis of nonribosomal peptides and related natural products .
Action Environment
The action of MBEA can be influenced by environmental factors such as temperature and electric field. For instance, it has been observed that the viscosity of MBEA increases as the applied voltage is increased in the low-voltage regime . In the high-voltage regime, however, further increasing the voltage leads to a decrease in viscosity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene p-ethylaniline typically involves the condensation reaction between p-methoxybenzaldehyde and p-ethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of p-Methoxybenzylidene p-ethylaniline can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: p-Methoxybenzylidene p-ethylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: p-Methoxybenzylidene p-ethylaniline can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfo, or halogenated derivatives.
類似化合物との比較
- p-Methoxybenzylidene p-butylaniline
- p-Ethoxybenzylidene p-cyanoaniline
- p-Butoxybenzylidene p-butylaniline
- p-Butoxybenzylidene p-propylaniline
Comparison: p-Methoxybenzylidene p-ethylaniline is unique due to its specific substituents, which impart distinct liquid crystalline properties. Compared to p-Methoxybenzylidene p-butylaniline, it has a different alkyl chain length, which affects its phase transition temperatures and viscosity. p-Ethoxybenzylidene p-cyanoaniline, on the other hand, has a cyano group that significantly alters its dielectric properties and mesophase behavior.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHVFQIDOTKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29743-18-8 | |
| Record name | p-Methoxybenzylidene p-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


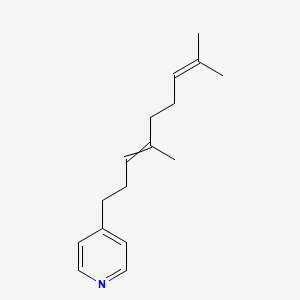
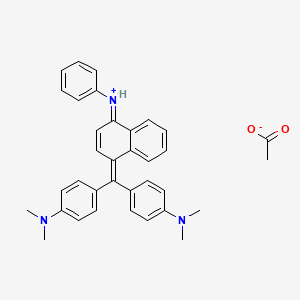
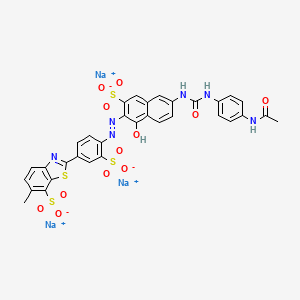
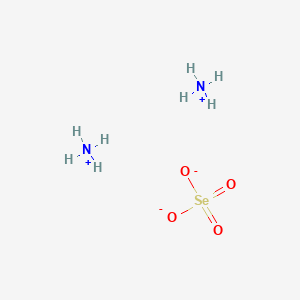
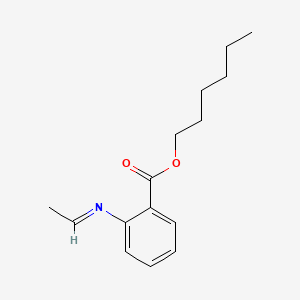
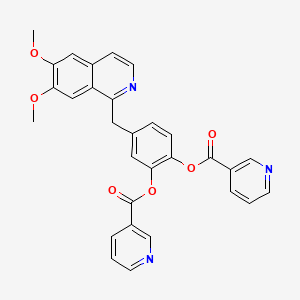
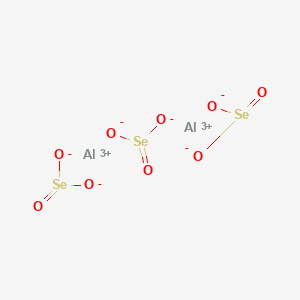
![BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER](/img/structure/B1620135.png)


